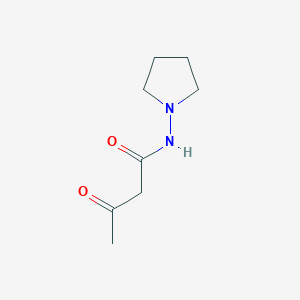
3-Oxo-N-(pyrrolidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-(pyrrolidin-1-yl)butanamide: is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide typically involves the reaction of butanoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Oxo-N-(pyrrolidin-1-yl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Substituted amides or other derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in living organisms.
Medicine: The pyrrolidine ring in this compound is a common scaffold in medicinal chemistry. Compounds containing this ring structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 3-Oxo-N-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
- 3-Oxo-N-(pyrimidin-2-yl)butanamide
- 3-Oxo-N-(3-pyridinyl)butanamide
- 3-Oxo-N-(3-(pyrrolidin-1-yl)propyl)butanamide
Comparison: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-N-(pyrimidin-2-yl)butanamide and 3-Oxo-N-(3-pyridinyl)butanamide, the pyrrolidine ring offers enhanced stability and reactivity. This makes it a more versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
202801-00-1 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-oxo-N-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |
InChI-Schlüssel |
ZSQBOLJWJIDCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


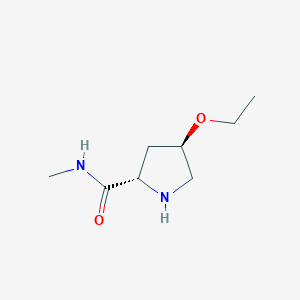
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)




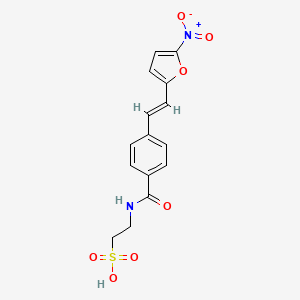
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
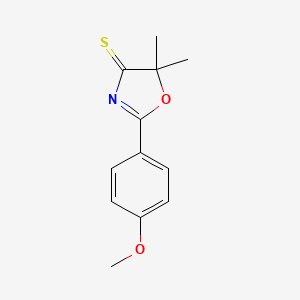
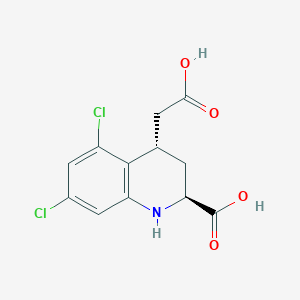
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
